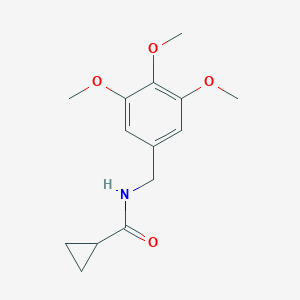
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of benzoxadiazoles, which are known for their diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine typically involves the reaction of appropriate hydrazine derivatives with benzoxadiazole precursors under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with benzoxadiazole derivatives in the presence of catalysts or under acidic conditions.
Cyclization Reactions: Cyclization of suitable precursors under thermal or catalytic conditions to form the benzoxadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole structures but different functional groups.
Hydrazine Derivatives: Compounds containing hydrazine moieties with varying substituents.
Uniqueness
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is unique due to its specific combination of the benzoxadiazole ring and hydrazinylidene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
304868-53-9 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15g/mol |
IUPAC Name |
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine |
InChI |
InChI=1S/C6H8N4O/c7-8-4-2-1-3-5-6(4)10-11-9-5/h1-3,7H2/b8-4+ |
InChI Key |
CDXKNGZCYQAXOI-XBXARRHUSA-N |
SMILES |
C1CC2=NON=C2C(=NN)C1 |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/N)/C1 |
Canonical SMILES |
C1CC2=NON=C2C(=NN)C1 |
solubility |
13.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B403724.png)

![5-[4-(Dimethylamino)benzylidene]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403726.png)
![4-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B403728.png)


![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B403735.png)

![N'-[(1E,2E)-2-benzylideneheptylidene]-2-hydroxybenzohydrazide](/img/structure/B403740.png)
![N'-[3-(4-ethylphenyl)-2,2-dimethylpropylidene]-2-phenylacetohydrazide](/img/structure/B403742.png)
![2-{[2-hydroxy-1-({5-nitro-2H-tetraazol-2-yl}methyl)-2-oxidohydrazino]methyl}-5-nitro-2H-tetraazole](/img/structure/B403744.png)
![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)
![4-(1-{4-[(2-Bromobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-bromobenzoate](/img/structure/B403747.png)

